molecular formula C14H18FNO2 B406090 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

2-(piperidin-1-yl)ethyl 3-fluorobenzoate

Cat. No.: B406090
M. Wt: 251.3g/mol
InChI Key: XUJYXEJHLPLIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(piperidin-1-yl)ethyl 3-fluorobenzoate ( 3937-66-4) is a synthetic organic compound with a molecular formula of C14H18FNO2 and a molecular weight of 251.30 g/mol . This chemical features a fluorobenzoate moiety linked to a piperidine-containing ethanol group, a structural motif of significant interest in medicinal chemistry for the design and development of bioactive molecules. Compounds with piperidine and fluorobenzoate elements are frequently investigated as potential inhibitors for various therapeutic targets. Research indicates that similar structural frameworks, particularly those incorporating a fluorine atom on a benzene ring, are explored in the development of potent soluble epoxide hydrolase (sEH) inhibitors . The introduction of fluorine is a common strategy in drug design, as it can influence a molecule's electronic properties, metabolic stability, and binding affinity . sEH is a key pharmacological target for anti-inflammatory drug design, and potent inhibitors have shown promise in preclinical models for treating conditions such as rheumatoid arthritis, acute pancreatitis, and sepsis . As a fluorinated building block, this compound provides researchers with a valuable reagent for structure-activity relationship (SAR) studies and the synthesis of more complex molecules for biological evaluation. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in laboratory settings. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.3g/mol

IUPAC Name

2-piperidin-1-ylethyl 3-fluorobenzoate

InChI

InChI=1S/C14H18FNO2/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16/h4-6,11H,1-3,7-10H2

InChI Key

XUJYXEJHLPLIJB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Esterification via Acyl Chloride Intermediates

The most robust method involves converting 3-fluorobenzoic acid to its acyl chloride, followed by reaction with 2-(piperidin-1-yl)ethanol.

Procedure :

  • Acyl Chloride Formation : 3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C, 2 hr), yielding 3-fluorobenzoyl chloride.

  • Esterification : The acyl chloride is reacted with 2-(piperidin-1-yl)ethanol in dichloromethane (DCM) with pyridine as a base (0°C → room temperature, 12 hr).

Reaction :

3-Fluorobenzoic acid+SOCl23-Fluorobenzoyl chloride+SO2+HCl\text{3-Fluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{3-Fluorobenzoyl chloride} + \text{SO}2 + \text{HCl}
3-Fluorobenzoyl chloride+2-(Piperidin-1-yl)ethanolpyridine2-(Piperidin-1-yl)ethyl 3-fluorobenzoate\text{3-Fluorobenzoyl chloride} + \text{2-(Piperidin-1-yl)ethanol} \xrightarrow{\text{pyridine}} \text{2-(Piperidin-1-yl)ethyl 3-fluorobenzoate}

Yield : 82–85% after purification.

Coupling Agent-Mediated Esterification

Carbodiimide-based coupling agents (e.g., DCC, EDC) enable direct esterification under mild conditions.

Procedure :

  • Activation : 3-Fluorobenzoic acid (1 eq), EDC (1.2 eq), and DMAP (0.1 eq) are dissolved in DCM.

  • Reaction : 2-(Piperidin-1-yl)ethanol (1.1 eq) is added, and the mixture is stirred at room temperature (24 hr).

Advantages : Avoids acyl chloride handling; suitable for heat-sensitive substrates.
Yield : 75–78%.

Transesterification

Ethyl 3-fluorobenzoate undergoes transesterification with 2-(piperidin-1-yl)ethanol using catalytic sodium ethoxide.

Procedure :

  • Reaction : Ethyl 3-fluorobenzoate (1 eq) and 2-(piperidin-1-yl)ethanol (3 eq) are refluxed in toluene with NaOEt (0.1 eq) for 8 hr.

  • Distillation : Ethanol byproduct is removed via azeotropic distillation.

Yield : 65–70%.

Purification Techniques

Acid-Base Extraction

Unreacted 2-(piperidin-1-yl)ethanol is removed by washing the crude product with 1M HCl. The amine forms a water-soluble hydrochloride salt, while the ester remains in the organic phase (DCM). Post-washing, the organic layer is dried (Na₂SO₄) and concentrated.

Purity Improvement : Reduces amine content from 5–7% to <0.5%.

Recrystallization

The ester is recrystallized from a hexane:ethyl acetate (9:1) mixture, yielding colorless crystals.

Conditions :

  • Solvent ratio: 9:1 hexane:EtOAc

  • Recovery: 90–92%

  • Purity: >99% (HPLC).

Chromatographic Purification

Silica gel chromatography (EtOAc:MeOH 95:5) resolves residual coupling agents or diastereomers.

Typical Rf : 0.45 (TLC, silica, EtOAc:hexane 1:1).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.58 (m, 1H, Ar-H), 7.45–7.35 (m, 3H, Ar-H), 4.45 (t, J=6.4 Hz, 2H, OCH₂), 2.70–2.50 (m, 6H, piperidine-H), 1.60–1.45 (m, 6H, piperidine-CH₂).

  • ¹³C NMR : δ 165.2 (C=O), 163.5 (d, J=250 Hz, C-F), 132.1–116.3 (Ar-C), 63.8 (OCH₂), 54.2 (NCH₂), 25.6 (piperidine-CH₂).

  • IR (cm⁻¹) : 1725 (C=O), 1600 (C-F), 1250 (C-O).

Chromatographic Purity

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm)

  • Mobile phase: 60:40 MeCN:H₂O (0.1% TFA)

  • Retention time: 8.2 min

  • Purity: >99.7% .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)ethyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzophenone.

    Reduction: Formation of 2-(1-Piperidinyl)ethyl 3-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-(piperidin-1-yl)ethyl 3-fluorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name/Identifier Fluorine Position Ester/Functional Group Type Piperidine Linker Therapeutic/Application Context
2-(Piperidin-1-yl)ethyl 3-fluorobenzoate 3-fluoro (benzoate) Benzoate ester Ethyl Not explicitly stated
Risperidone Impurity C (9-Hydroxyrisperidone) 6-fluoro (benzisoxazole) Hydroxypyrimidinone Ethyl Antipsychotic metabolite
Risperidone Impurity D 5-fluoro (benzisoxazole) Pyrimidinone Ethyl Antipsychotic impurity
European Patent Compound (2022) Fluorine in triazolo-pyrazine* Carbamate (urethane) Ethyl/Propyl Patent (unspecified therapeutic)
AFBOBETIN HCl (USAN zz-103) Naphthalene (no fluorine) Cyanoacrylate ester Ethoxyethyl Alzheimer’s disease detection

*Fluorine is part of a trifluoroacetic acid counterion in the patent compound.

Key Observations:
  • Fluorine Position : The target compound’s 3-fluorobenzoate contrasts with risperidone impurities (5- or 6-fluoro-benzisoxazole), which influence electronic effects and metabolic stability. Meta-substitution on the benzoate may enhance lipophilicity compared to ortho/para positions .
  • Ester Type: Benzoate esters (target) are more hydrolytically labile than carbamates (patent compounds) but less reactive than cyanoacrylates (AFBOBETIN). This impacts metabolic pathways and drug half-life .
  • Linker Flexibility : Ethyl linkers (target, risperidone impurities) balance rigidity and flexibility for receptor binding, whereas propyl linkers (patent compounds) may alter pharmacokinetic profiles .

Pharmacological and Metabolic Considerations

  • Risperidone Impurities : Impurities C and D highlight the role of fluorinated aromatic systems in antipsychotic activity. Their metabolic products (e.g., 9-hydroxy metabolites) exhibit altered receptor binding compared to the parent drug, suggesting that the target compound’s 3-fluorobenzoate group could similarly influence clearance rates or metabolite activity .
  • Patent Compounds : The carbamate group in these derivatives confers resistance to esterase-mediated hydrolysis, unlike the target’s benzoate ester. This structural difference may position the patent compounds for prolonged CNS activity .
  • This distinction may explain its use in diagnostic imaging rather than therapeutic intervention .

Physicochemical Properties

  • Lipophilicity: The 3-fluorobenzoate group likely enhances membrane permeability relative to non-fluorinated analogs. Comparatively, risperidone’s benzisoxazole impurities exhibit moderate logP values due to heterocyclic polarity .
  • Solubility: Piperidine’s basicity improves aqueous solubility at physiological pH, a trait shared with risperidone derivatives but less pronounced in AFBOBETIN’s bulky naphthalene system .

Q & A

Q. What are the optimal synthetic routes for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves coupling 3-fluorobenzoic acid derivatives with piperidine-containing alcohols. Systematic optimization includes:
  • Catalyst Screening : Use coupling agents like EDCI/HOBt (as seen in piperidine ester syntheses) .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity .
  • Temperature Gradients : Vary temperatures (e.g., 0°C to reflux) to balance reaction rate and byproduct formation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC .
    Example Table: Reaction Optimization Parameters
ConditionCatalystSolventTemp (°C)Yield (%)
StandardEDCI/HOBtDMF2565
OptimizedDCC/DMAPDCM4082

Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient for purity assessment .
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm ester linkage and piperidine substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • Elemental Analysis : Validate carbon, hydrogen, and nitrogen content to rule of impurities .

Q. What stability studies are necessary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and assess isomerization or cleavage .
  • Solution Stability : Test in aqueous buffers (pH 3–9) to identify hydrolysis-prone conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess first-pass metabolism .
  • Plasma Protein Binding : Evaluate via equilibrium dialysis to correlate free drug levels with activity .
  • Pharmacokinetic Modeling : Integrate in vitro permeability (e.g., Caco-2 assays) and in vivo PK data .
  • Target Engagement Studies : Apply techniques like SPR or radioligand binding to verify target interaction in vivo .

Q. What computational strategies predict the compound's interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to piperidine-sensitive targets (e.g., GPCRs) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes .
  • QSAR Modeling : Coralate substituent effects (e.g., fluorine position) with activity using Hammett σ constants .

Q. How to analyze discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by determining crystal structure (as done for related piperidines) .
  • 2D NMR : Employ HSQC and HMBC to assign quaternary carbons and distinguish regioisomers .
  • Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to track fluorine-specific interactions in NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.